N-Methyl-1-(quinoxalin-2-yl)methanamine

Catalog No.
S787996
CAS No.
136727-13-4
M.F
C10H11N3
M. Wt
173.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-1-(quinoxalin-2-yl)methanamine

CAS Number

136727-13-4

Product Name

N-Methyl-1-(quinoxalin-2-yl)methanamine

IUPAC Name

N-methyl-1-quinoxalin-2-ylmethanamine

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C10H11N3/c1-11-6-8-7-12-9-4-2-3-5-10(9)13-8/h2-5,7,11H,6H2,1H3

InChI Key

RGTUTUTVYIMVEK-UHFFFAOYSA-N

SMILES

CNCC1=NC2=CC=CC=C2N=C1

Canonical SMILES

CNCC1=NC2=CC=CC=C2N=C1

Photoinduced Tandem Radical Cyclization/Heteroarylation

Anticancer Activity

Ligand Design for TPP Riboswitch

N-Methyl-1-(quinoxalin-2-yl)methanamine is a chemical compound characterized by its unique structure, which consists of a quinoxaline moiety attached to a methylamino group. With the molecular formula C10H11N3C_{10}H_{11}N_3 and a molecular weight of approximately 173.22 g/mol, this compound is notable for its potential biological activities and applications in medicinal chemistry.

  • Oxidation: The compound can be oxidized to form N-oxide derivatives, which may exhibit different biological activities.
  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives, potentially altering its pharmacological properties.
  • Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group may be replaced by other substituents under basic conditions .

Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

Research indicates that N-Methyl-1-(quinoxalin-2-yl)methanamine exhibits significant biological activity, particularly in the context of receptor binding and modulation. It has been shown to interact with specific molecular targets, influencing pathways that are crucial for various physiological processes. This interaction profile makes it a candidate for further investigation in drug development and therapeutic applications .

The synthesis of N-Methyl-1-(quinoxalin-2-yl)methanamine typically involves several steps:

  • Formation of Quinoxaline: The initial step often involves the synthesis of quinoxaline derivatives through cyclization reactions.
  • Methylation: N-Methylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.
  • Final Assembly: The final product is obtained by combining the methylated quinoxaline with an appropriate amine under controlled conditions.

These methods can be adapted for both laboratory-scale and industrial production, optimizing reaction conditions to maximize yield and purity .

N-Methyl-1-(quinoxalin-2-yl)methanamine has potential applications in:

  • Medicinal Chemistry: Its unique structure allows it to serve as a lead compound for developing new pharmaceuticals targeting various diseases.
  • Research: It is used in studies related to receptor interactions and cellular signaling pathways, contributing to the understanding of drug mechanisms.

Studies have demonstrated that N-Methyl-1-(quinoxalin-2-yl)methanamine interacts with various biological receptors and enzymes. These interactions can modulate their activity, leading to potential therapeutic effects. For instance, its binding affinity to certain receptors may influence neurotransmitter systems, making it relevant in neuropharmacology .

Several compounds share structural similarities with N-Methyl-1-(quinoxalin-2-yl)methanamine. These include:

Compound NameStructure Characteristics
N-Methyl-1-(1-methylindol-2-yl)methanamineContains an indole ring instead of a quinoxaline ring
N-Methyl-1-naphthalenemethylamine hydrochlorideFeatures a naphthalene ring
2-MethylquinoxalineA simpler quinoxaline derivative

Uniqueness

The uniqueness of N-Methyl-1-(quinoxalin-2-yl)methanamine lies in its specific quinoxaline structure, which imparts distinct biological properties and reactivity compared to similar compounds. The ability of the quinoxaline ring to participate in diverse interactions enhances its potential utility in medicinal chemistry and drug design .

XLogP3

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Wikipedia

N-Methyl-1-(quinoxalin-2-yl)methanamine

Dates

Last modified: 08-15-2023

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